molecular formula C18H23NO2 B6502972 4-[(piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one CAS No. 859864-50-9

4-[(piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one

Cat. No.: B6502972
CAS No.: 859864-50-9
M. Wt: 285.4 g/mol
InChI Key: RLUKXMWBYJBRHH-UHFFFAOYSA-N
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Description

4-[(Piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one is a complex organic compound that features a piperidine ring and a chromenone core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and chromenone moieties suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromenone core and introduce the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(Piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperidine and chromenone moieties. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one apart is the combination of the piperidine and chromenone moieties in a single molecule. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to more diverse biological activities .

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)-6-propan-2-ylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-13(2)14-6-7-17-16(10-14)15(11-18(20)21-17)12-19-8-4-3-5-9-19/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUKXMWBYJBRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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